molecular formula C13H8Cl2N2 B081348 2-(2,5-Dichlorophenyl)-1H-benzimidazole CAS No. 14225-80-0

2-(2,5-Dichlorophenyl)-1H-benzimidazole

Cat. No. B081348
CAS RN: 14225-80-0
M. Wt: 263.12 g/mol
InChI Key: XWESCMJAJHAFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. Its mechanism of action is not yet fully understood, but studies have shown that it has significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-1H-benzimidazole is not yet fully understood. However, studies have suggested that it targets the microtubule network in cells, which plays a crucial role in cell division. It has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-(2,5-Dichlorophenyl)-1H-benzimidazole has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2,5-Dichlorophenyl)-1H-benzimidazole in lab experiments is its ability to selectively target cancer cells. It has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(2,5-Dichlorophenyl)-1H-benzimidazole. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cancer cells. Additionally, further research is needed to improve the solubility of this compound in water to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in cancer research and drug discovery.

Synthesis Methods

The synthesis of 2-(2,5-Dichlorophenyl)-1H-benzimidazole can be achieved using various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-1H-benzimidazole has potential applications in various scientific research areas such as cancer research, drug discovery, and medicinal chemistry. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

14225-80-0

Product Name

2-(2,5-Dichlorophenyl)-1H-benzimidazole

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

XWESCMJAJHAFPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl

Other CAS RN

14225-80-0

synonyms

BENZIMIDAZOLE, 2-(2,5-DICHLOROPHENYL)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.